molecular formula C21H25N5O2 B6045336 7-(pyridin-3-ylmethyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one

7-(pyridin-3-ylmethyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6045336
M. Wt: 379.5 g/mol
InChI Key: UBMJQOANZRIOOW-UHFFFAOYSA-N
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Description

7-(pyridin-3-ylmethyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(pyridin-3-ylmethyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Spirocyclization: The spirocyclic structure is formed by reacting the pyrazole intermediate with a suitable cyclic ketone or aldehyde in the presence of a catalyst.

    Introduction of the pyridin-3-ylmethyl group: This step involves the alkylation of the spirocyclic intermediate with a pyridin-3-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(pyridin-3-ylmethyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced spirocyclic compounds.

    Substitution: Formation of substituted spirocyclic derivatives.

Scientific Research Applications

7-(pyridin-3-ylmethyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating neurodegenerative diseases and as an enzyme inhibitor.

    Industry: Utilized in the development of novel materials with unique mechanical and electronic properties.

Mechanism of Action

The mechanism of action of 7-(pyridin-3-ylmethyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved include signal transduction cascades and metabolic pathways that are crucial for cellular function.

Comparison with Similar Compounds

Similar Compounds

    1,4,5,6-tetrahydrocyclopenta[c]pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar reactivity and biological activity.

    Spirocyclic compounds: Compounds with spirocyclic structures often have unique chemical properties and are used in various applications.

Uniqueness

7-(pyridin-3-ylmethyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one is unique due to its combination of a spirocyclic framework with a pyrazole ring and a pyridin-3-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-(pyridin-3-ylmethyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c27-19(18-16-5-1-6-17(16)23-24-18)26-11-8-21(14-26)7-3-10-25(20(21)28)13-15-4-2-9-22-12-15/h2,4,9,12H,1,3,5-8,10-11,13-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMJQOANZRIOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)N3CCC4(C3)CCCN(C4=O)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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